2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

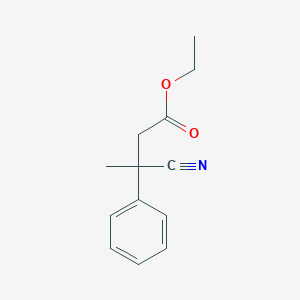

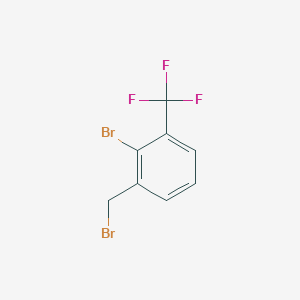

“2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene” is a brominated and trifluoromethylated benzene derivative. It has a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. Attached to this ring are two bromine atoms and a trifluoromethyl group (-CF3).

Synthesis Analysis

The synthesis of such a compound would likely involve the bromination and trifluoromethylation of a benzene derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with bromine atoms and a trifluoromethyl group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis pathway used.Chemical Reactions Analysis

As a benzene derivative, this compound could potentially undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like bromine and trifluoromethyl might direct these reactions to certain positions on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the trifluoromethyl group. These groups could affect properties like the compound’s boiling point, melting point, solubility, and reactivity.Applications De Recherche Scientifique

Supramolecular Chemistry Applications

"Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry" discusses the applications of benzene derivatives, including those similar to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, in supramolecular chemistry. These compounds serve as building blocks for nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The review emphasizes the adaptable nature of these compounds, predicting a bright future for their application in various fields (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry Applications

"Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review" explores the importance of benzene and its derivatives in medicinal chemistry. The review details the wide range of biological activities exhibited by synthetic derivatives of triazine, a class of compounds related to benzene derivatives like 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. These activities include antibacterial, antifungal, anti-cancer, and antiviral effects, highlighting the potential of these compounds in drug development (Verma, Sinha, & Bansal, 2019).

Environmental Studies Applications

"Novel brominated flame retardants - A review of their occurrence in indoor air, dust, consumer goods and food" examines the environmental impact of brominated compounds, akin to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, focusing on their use as flame retardants and their presence in various environments. The review discusses the need for further research on their occurrence, environmental fate, and toxicity, underlining the significant role these compounds play in our surroundings and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Material Science Applications

"Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article" addresses the solubility and phase behavior of compounds, including those structurally related to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, in ionic liquids. The review suggests applications of these compounds in separation processes and extractions, pointing towards innovative uses in material science and engineering (Visak et al., 2014).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. However, as a general rule, handling brominated and fluorinated compounds requires caution as they can be reactive and potentially harmful.

Orientations Futures

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial or research applications.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature would be needed. Always follow safety guidelines when handling chemical compounds. If you have more specific questions or need information on a different compound, feel free to ask!

Propriétés

IUPAC Name |

2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFOGIEJZDPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628093 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

CAS RN |

1214372-35-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)